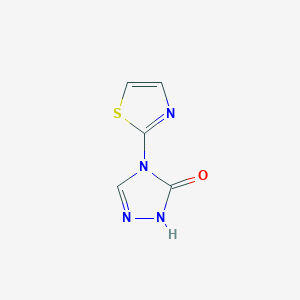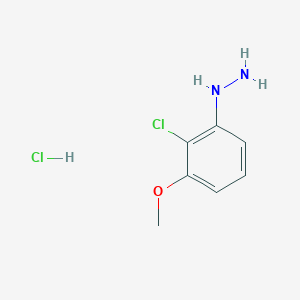
(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C7H9ClN2O·HCl. It is a derivative of hydrazine, characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride typically involves the reaction of 2-chloro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: Reduction reactions can yield hydrazones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Various substituted phenylhydrazines
科学的研究の応用
(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes and pigments.
作用機序
The mechanism of action of (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The chloro and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
- (3-Chloro-2-methoxyphenyl)hydrazine Hydrochloride
- (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride
- (3-Chloro-2-methylphenyl)hydrazine Hydrochloride
Comparison: (2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted research applications.
特性
分子式 |
C7H10Cl2N2O |
|---|---|
分子量 |
209.07 g/mol |
IUPAC名 |
(2-chloro-3-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-6-4-2-3-5(10-9)7(6)8;/h2-4,10H,9H2,1H3;1H |
InChIキー |
INQCKSDKPDFOJK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1Cl)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)

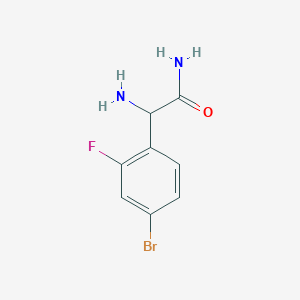
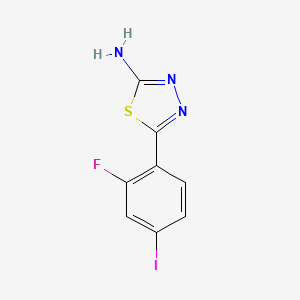

![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)

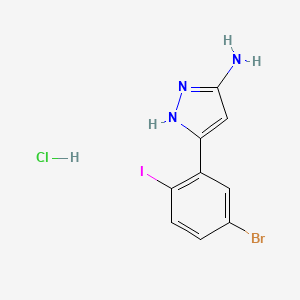

![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)

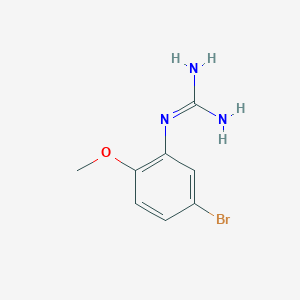
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
